molecular formula C9H10N2O2S B1585345 Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate CAS No. 57626-37-6

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B1585345
CAS No.: 57626-37-6
M. Wt: 210.26 g/mol
InChI Key: NSUFDDBQLKSSIN-UHFFFAOYSA-N
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Description

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound with a molecular formula of C9H10N2O2S. It is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a valuable compound in various fields of scientific research .

Scientific Research Applications

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential use as an anticancer agent.

Comparison with Similar Compounds

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-methylimidazo[2,1-b]thiazole-4-carboxylate
  • 6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester
  • Imidazo[2,1-b]thiazole-5-carboxylic acid, 6-methyl-, ethyl ester

These compounds share structural similarities but differ in their specific functional groups and positions of substitution, which can influence their chemical properties and biological activities .

Properties

IUPAC Name

ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)10-9-11(7)4-5-14-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUFDDBQLKSSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350021
Record name Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57626-37-6
Record name Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,3-thiazol-2-amine (10 g, 100 mmol), ethyl 2-chloro-3-oxobutanoate (16 g, 100 mmol) and ethanol (100 mL) was stirred at 80° C. for 1 day. The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium bicarbonate solution was added to the obtained residue, and the mixture was extracted with ethyl acetate. The collected organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=20/80→350/50) and washed with diisopropyl ether to give the title compound (5.5 g, 26%) as a colorless solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
26%

Synthesis routes and methods II

Procedure details

A mixture of 2-aminothiazole (5.0 g. 49.931 mmol) and ethyl 2-chloroacetoacetate (11.5 g, 69.965 mmol) in absolute ethanol (50 mL) was refluxed for 24 h under stirring. The solvent was evaporated under vacuum and the residue was triturated with water (150 mL). The resulting solid was filtered, and dried to give crude product which was further purified by column chromatography to give 3.15 g of the product as an off-white solid; 1H NMR (300 MHz, CDCl3) δ 1.41 (t, J=6.9 Hz, 3H), 2.61 (s, 3H), 4.38 (q, J=6.6 Hz, 2H), 7.41 (d, J=4.2 Hz, 1H), 8.05 (d, J=4.5 Hz, 1H); ESI-MS (m/z) 211.30 (MH)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
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Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
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Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
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Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
Reactant of Route 6
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
Customer
Q & A

Q1: How were ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate derivatives synthesized?

A1: this compound derivatives were synthesized by reacting ethyl 2-chloroacetoacetate with various 2-aminothiazoles. [] This reaction could sometimes produce a side product, which the researchers isolated and characterized. [] The synthesized ethyl esters were then hydrolyzed to obtain the corresponding carboxylic acids. []

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